1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
Overview
Description
The compound "1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid" is a fluorinated cyclopropane derivative. Fluorinated compounds are of significant interest due to their unique properties and potential applications in medicinal chemistry. Cyclopropane derivatives, in particular, are known for their biological activity and are often used in drug design due to their conformational rigidity and ability to mimic certain peptide bonds .
Synthesis Analysis
The synthesis of fluorinated cyclopropane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid was achieved through cyclopropanation followed by Curtius rearrangement and oxidative cleavage . Another example is the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was prepared from commercially available precursors through nucleophilic substitution and ester hydrolysis . These methods highlight the versatility and complexity of synthesizing fluorinated cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated cyclopropane derivatives can be quite intricate. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using single-crystal X-ray diffraction, revealing that the plane of the carboxylic group is nearly orthogonal to the cyclopropane ring . This kind of detailed structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Fluorinated cyclopropane derivatives can undergo various chemical reactions. For instance, tertiary cyclopropanols derived from carboxylic esters can be used to synthesize distally fluorinated ketones through ring cleavage reactions . Additionally, cyclopropane-fused quinoline derivatives have been synthesized and shown to possess antibacterial activity, demonstrating the potential for these compounds to participate in biologically relevant reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopropane derivatives are influenced by the presence of the fluorine atom and the cyclopropane ring. For example, the inclusion compounds of cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests showed different host-guest stoichiometries and hydrogen bonding patterns, indicating the importance of the molecular structure in determining the physical properties . Additionally, the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid were studied using microwave spectroscopy and quantum chemical calculations, revealing multiple stable conformers with different stabilities and dipole moments .
Scientific Research Applications
Synthesis and Structural Studies
A study by Zhou et al. (2021) describes a method for synthesizing a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. The synthesized compound's structure was confirmed by NMR and MS spectrum analysis (Zhou et al., 2021).
Smith and Wermuth (2012) reported on the structures of cyclic imides and an open-chain amide acid derived from reactions involving compounds similar to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. These compounds are analogous to phthalimides and phthalanilic acids, with structural studies conducted using crystallography (Smith & Wermuth, 2012).
Biological Activity and Potential Therapeutic Applications
Imbimbo et al. (2009) evaluated a γ-secretase modulator derived from cyclopropanecarboxylic acid, showing its effectiveness in reducing brain β-amyloid pathology and improving spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).
Tian et al. (2009) synthesized new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, demonstrating their herbicidal and fungicidal activities. This highlights the potential agricultural applications of derivatives of cyclopropanecarboxylic acid (Tian et al., 2009).
A study by Lu et al. (2021) on a molecule synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid showed significant inhibitory activity against cancer cell lines, indicating its potential in cancer therapy (Lu et al., 2021).
Antimicrobial and Antifungal Applications
- Issayeva et al. (2019) explored the antimicrobial activity of N-ethoxyethylpiperidine derivatives containing fluorophenyls and cyclopropane fragments, finding effectiveness against various bacteria and yeast, thus indicating potentialin antimicrobial applications (Issayeva et al., 2019).
- Sriram et al. (2007) synthesized fluoroquinolones containing cyclopropane and fluorophenyl groups, showing strong in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, suggesting their potential as antibacterial agents (Sriram et al., 2007).
Chemical and Physical Properties
Møllendal et al. (2005) conducted a study on 1-fluorocyclopropanecarboxylic acid, exploring its structural and conformational properties through microwave spectroscopy and quantum chemical calculations. This research aids in understanding the physical properties of similar fluorinated cyclopropane derivatives (Møllendal et al., 2005).
Haufe et al. (2002) synthesized monofluorinated cyclopropanecarboxylates, analyzing their solid-state structures via X-ray crystallography. This research contributes to the understanding of the structural features of fluorinated cyclopropane derivatives (Haufe et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAFXYUHZDKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610608 | |
Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | |
CAS RN |
849217-48-7 | |
Record name | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P43N3DM5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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